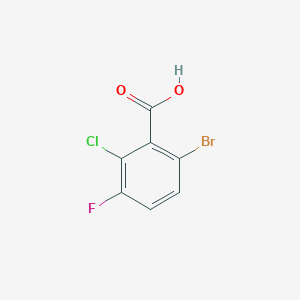

6-Bromo-2-chloro-3-fluorobenzoic acid

Description

Chemical Identity and Nomenclature

6-Bromo-2-chloro-3-fluorobenzoic acid is a polyhalogenated aromatic carboxylic acid with the molecular formula $$ \text{C}7\text{H}3\text{BrClFO}_2 $$ and a molecular weight of 253.45 g/mol. Its systematic IUPAC name, This compound , reflects the positions of the substituents on the benzene ring: a carboxylic acid group at position 1, chlorine at position 2, fluorine at position 3, and bromine at position 6. The compound’s CAS registry number, 1805210-52-9 , distinguishes it from isomeric variants such as 3-bromo-6-chloro-2-fluorobenzoic acid (CAS 702640-51-5) and 6-bromo-3-chloro-2-fluorobenzoic acid (CAS 1428234-67-6).

The SMILES notation for the compound, O=C(O)C1=C(Br)C=CC(F)=C1Cl , encodes its planar structure, with halogen atoms occupying ortho, meta, and para positions relative to the carboxylic acid group. Key physicochemical properties include a density of $$ 1.9 \pm 0.1 \, \text{g/cm}^3 $$ and a boiling point of $$ 311.8 \pm 42.0^\circ \text{C} $$ at standard atmospheric pressure. The logP value of 3.15 indicates moderate hydrophobicity, consistent with its halogen-rich structure.

Historical Development in Halogenated Benzoic Acid Research

The synthesis of halogenated benzoic acids dates to the late 19th century, driven by their utility in pharmaceuticals and agrochemicals. Early methods relied on direct halogenation of benzoic acid derivatives , but these often suffered from poor regioselectivity. For example, the chlorination of toluene derivatives followed by oxidation yielded mixtures of ortho, meta, and para isomers, necessitating costly separations.

A breakthrough emerged with the development of directed ortho-metalation and halogen-exchange reactions in the 1980s, enabling precise positioning of halogens. The compound this compound exemplifies advancements in sequential halogenation strategies . Patent WO2016167225A1 (2016) describes a regioselective method using alkaline-mediated halogenation , where benzoic acid reacts with halogenating agents (e.g., $$ \text{Br}2 $$, $$ \text{Cl}2 $$) in the presence of sodium hydroxide, achieving >90% selectivity for the 2-chloro-3-fluoro-6-bromo substitution pattern. This method contrasts with earlier approaches that required harsh conditions or produced mixed isomers.

The compound’s synthesis also benefits from modern catalytic systems . For instance, cobalt naphthenate catalysts facilitate toluene oxidation to benzoic acid intermediates, which are subsequently halogenated under controlled conditions. Recent innovations, such as flow chemistry , have further optimized reaction times and yields, making large-scale production feasible.

Historically, the introduction of fluorine posed unique challenges due to its high electronegativity. The Schiemann reaction , which converts aryl amines to fluorinated derivatives via diazonium tetrafluoroborates, was adapted for benzoic acid substrates in the 2000s. This method enabled the incorporation of fluorine at position 3 in this compound, as evidenced by its synthetic routes in patents and commercial catalog entries.

Properties

IUPAC Name |

6-bromo-2-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDXTROITDLEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Halogenation of Benzoic Acid Derivatives

The typical approach involves starting from benzoic acid or a suitably substituted benzoic acid derivative, followed by stepwise electrophilic aromatic substitution reactions to introduce halogens in the desired order and positions.

- Electrophilic Aromatic Substitution (EAS): Bromination, chlorination, and fluorination are conducted using reagents such as bromine (Br2), chlorine (Cl2), and fluorinating agents, often catalyzed by iron(III) chloride (FeCl3) or other Lewis acids.

- Control of Regioselectivity: The directing effects of substituents on the aromatic ring guide the halogenation to specific positions, but steric hindrance and electronic factors require careful optimization.

Iterative C-H Halogenation

Detailed Preparation Methodologies

Stepwise Halogenation and Functional Group Transformations

A representative synthetic route for related multi-halogenated benzoic acids involves:

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material selection | Use of substituted benzoic acid or benzoate esters | Provides a scaffold for selective halogenation |

| 2 | Bromination | Bromine with FeCl3 catalyst, controlled temperature | Introduction of bromine at position 6 or 3 |

| 3 | Chlorination | Chlorine gas or N-chlorosuccinimide under catalysis | Chlorination at position 2 or 3 |

| 4 | Fluorination | Use of fluorinating agents (e.g., Selectfluor) | Fluorine introduction, often at position 3 |

| 5 | Hydrolysis or esterification | Acid or base hydrolysis to yield benzoic acid | Conversion to free acid if ester intermediates are used |

Example: Palladium-Catalyzed Iterative Halogenation (Refined Method)

- Starting Material: Ethyl 3-fluorobenzoate.

- First Step: C-H bromination at position 6 using palladium catalysis, yielding 6-bromo-3-fluorobenzoate (~70% yield).

- Second Step: C-H chlorination at position 2 under optimized conditions to produce 6-bromo-2-chloro-3-fluorobenzoate (~47% yield).

- Final Step: Aminolysis or hydrolysis to convert ester to benzoic acid derivative.

This method allows gram-scale synthesis with good regioselectivity despite steric and electronic challenges.

Industrial and Patent-Reported Methods

Halogenated Benzoic Acids via Multi-step Synthesis (Patent Insights)

- Starting from m-fluorobenzotrifluoride or similar fluorinated aromatics.

- Sequence: nitration → bromination → reduction → deamination → separation → hydrolysis.

- Hydrolysis conducted at elevated temperatures (150–175 °C) with sulfuric acid.

- Use of dibromohydantoin as a bromination reagent in sulfuric acid solvent.

- Reduction using iron powder and acetic acid or ammonium chloride catalyst.

- Deamination via hypophosphorous acid.

- Vacuum distillation for intermediate purification.

This method emphasizes mild, safe conditions and cost-effective raw materials, yielding high purity 2-bromo-3-fluorobenzoic acid, a close analog structurally related to 6-bromo-2-chloro-3-fluorobenzoic acid.

Halogenation of Fluorobenzonitrile Derivatives

- Starting from o-fluorobenzonitrile , nitration at low temperature (-2 to 2 °C).

- Nitro reduction with iron powder and ammonium chloride at 85–100 °C.

- Bromination and diazotization-deamination steps to introduce bromine and convert amino groups.

- Hydrolysis to benzoic acid derivatives.

- Final product purity ~98.8%, overall yield ~16.9%.

Though this method is specific for 2-bromo-6-fluorobenzoic acid, it provides insights into handling multi-halogenated benzoic acids with fluorine and bromine substituents.

Data Summary Table of Preparation Methods

| Method/Source | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-catalyzed iterative C-H halogenation | Ethyl 3-fluorobenzoate | Pd catalyst, halogen sources, 70–150 °C | 47–70 (stepwise) | Gram-scale, regioselective, mild conditions |

| Multi-step nitration/bromination/hydrolysis | m-Fluorobenzotrifluoride | Mixed acid nitration, dibromohydantoin bromination, Fe powder reduction, H3PO2 deamination, H2SO4 hydrolysis | High (not specified) | Patent method, cost-effective, safe, scalable |

| Nitration/reduction/bromination/hydrolysis | o-Fluorobenzonitrile | Nitration (-2 to 2 °C), Fe/NH4Cl reduction, diazotization, Cu catalysis, hydrolysis | 16.9 (overall) | High purity, multi-step, moderate yield |

| Electrophilic aromatic substitution (general) | Benzoic acid derivatives | Br2, Cl2, FeCl3 catalyst, controlled temp | Variable | Classical method, requires careful regioselectivity |

Research Findings and Considerations

- Regioselectivity: The electronic effects of fluorine (strongly electron-withdrawing) and chlorine/bromine influence the position of subsequent halogenations, often requiring catalysts or directing groups.

- Reaction Conditions: Mild temperatures and controlled addition rates improve selectivity and yield.

- Purification: Vacuum distillation and chromatographic methods are essential for isolating pure multi-halogenated benzoic acids.

- Safety: Use of strong acids, halogen gases, and reducing agents necessitates proper safety protocols.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or aldehydes.

Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Reduction: Alcohols or aldehydes.

Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds similar to 6-Bromo-2-chloro-3-fluorobenzoic acid exhibit antimicrobial properties. For instance, derivatives of benzoic acid have been studied for their effectiveness against various bacterial strains. A study demonstrated that halogenated benzoic acids possess enhanced activity due to their ability to disrupt bacterial cell membranes .

2. Anti-inflammatory Agents

The compound has been investigated as a potential anti-inflammatory agent. Studies have shown that certain halogenated benzoic acids can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Applications in Organic Synthesis

1. Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in pharmaceutical development .

2. Synthesis of Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Research indicates that fluorinated benzoic acids can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability in agricultural applications .

Data Table: Comparison of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | |

| Anti-inflammatory Agents | ||

| Organic Synthesis | Building Block for Complex Molecules | |

| Synthesis of Agrochemicals |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of halogenated benzoic acids, including this compound. The results showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis Pathways

Research conducted at a leading university detailed the synthetic pathways involving this compound as a precursor for creating novel anti-inflammatory drugs. The study highlighted several successful reactions leading to compounds with improved therapeutic profiles compared to existing treatments .

Mechanism of Action

The mechanism by which 6-Bromo-2-chloro-3-fluorobenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

*Calculated molecular weights where exact data are unavailable.

Key Comparisons

- Acidity : The target compound exhibits higher acidity (lower pKa) compared to analogs with methyl or trifluoromethyl groups due to the combined electron-withdrawing effects of Cl and F.

- Reactivity : The 2-chloro substituent in the target compound may hinder electrophilic substitution at the ortho position, whereas bromine at position 6 directs further functionalization to the para position.

- Applications : Unlike 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (used in agrochemicals), the target compound’s halogen diversity makes it suitable for cross-coupling reactions in drug synthesis.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Derivatives like 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid () highlight the role of halogenated benzoic acids in kinase inhibitor synthesis. The target compound’s halogen arrangement may improve binding specificity.

Biological Activity

Overview

6-Bromo-2-chloro-3-fluorobenzoic acid is an organic compound that features a unique arrangement of halogen atoms on a benzene ring, along with a carboxylic acid group. This structural configuration contributes to its significant biological activity, making it valuable in various fields, including medicinal chemistry and biochemistry. The compound's interactions with enzymes and proteins are crucial for its applications in drug discovery and development.

Molecular Formula: CHBrClFO

Molecular Weight: 239.47 g/mol

CAS Number: 1805210-52-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound may act as an inhibitor or modulator in biochemical assays, influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits notable antiparasitic , antimicrobial , and anti-inflammatory activities. Below are some specific findings related to its biological effects:

Antiparasitic Activity

In studies assessing the compound's efficacy against Plasmodium falciparum, the active agent responsible for malaria, it demonstrated significant inhibition of parasite growth. The effective concentration (EC50) was reported at approximately 0.395 μM, indicating a potent antiparasitic effect compared to other analogs tested .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes and inhibit growth, making it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

- Synthesis and Biological Evaluation : A study highlighted the synthesis of various bromoaryl compounds, including this compound, and their evaluation as SGLT2 inhibitors for diabetes therapy. The findings indicated that halogenated compounds significantly enhance the biological activity of therapeutic agents in preclinical studies .

- Structure-Activity Relationship (SAR) : The relationship between the compound's structure and its biological activity was explored through various analogs. Modifications in the halogen substituents were shown to influence both metabolic stability and biological efficacy, underscoring the importance of molecular design in drug development .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Bromo-2-chloro-3-fluorobenzoic acid to achieve high regioselectivity?

- Methodological Answer : Regioselective halogenation can be achieved using directing groups (e.g., nitro or methoxy) to position halogens at specific sites. For example, fluorination at the meta position may require electrophilic substitution under controlled conditions (e.g., HF-pyridine complexes). Bromination and chlorination can follow via directed ortho/metalation (DoM) strategies using lithium bases. Intermediate purification via recrystallization (as seen in Kanto Reagents’ protocols for similar halogenated benzoic acids ) ensures removal of regioisomers. Confirm regiochemistry using NMR and NMR, leveraging substituent-induced chemical shifts .

Q. What purification techniques are recommended for isolating this compound with >95% purity?

- Methodological Answer : Combine column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) with recrystallization from ethanol-water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) . Kanto Reagents’ catalog notes >95% purity for structurally analogous halogenated benzoic acids using similar protocols .

Q. How should researchers characterize the electronic effects of halogen substituents on the acidity of this compound?

- Methodological Answer : Perform potentiometric titration in aqueous ethanol to measure p. Compare with computational models (DFT calculations) to correlate substituent electronegativity (F > Cl > Br) with acid strength. Reference studies on 4-fluorobenzoic acid (p ~ 2.97) and 3-chlorobenzoic acid (p ~ 3.88) from analytical databases .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

- Methodological Answer : Heavy atoms (Br, Cl) cause absorption effects in X-ray diffraction, leading to poor data quality. Use SHELXL for absorption correction and refinement, leveraging its robust handling of anomalous scattering . For twinned crystals, employ the TwinRotMat option in SHELXTL. ORTEP-3 can visualize thermal ellipsoids to confirm substituent positions . Reference Kanto Reagents’ structural analogs (e.g., 5-Bromo-2-chlorobenzoic acid) crystallized using slow evaporation from DMSO .

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural validation?

- Methodological Answer : Discrepancies between NMR integration (e.g., unexpected proton counts) and LC-MS purity may arise from residual solvents or degradation. Perform high-resolution mass spectrometry (HR-MS) to confirm molecular ions. Use - HSQC to assign aromatic protons unambiguously. Cross-validate with X-ray crystallography if single crystals are obtainable . For impurities, compare retention times with synthetic byproducts (e.g., dihalogenated isomers) using spiked HPLC samples .

Q. What strategies are effective for incorporating this compound into Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Convert the benzoic acid to a boronic ester via lithiation followed by reaction with triisopropyl borate. Use Pd(PPh) as a catalyst with KCO in THF/water. Monitor coupling efficiency via NMR for boronate intermediates . Kanto Reagents’ 4-Bromo-2-fluorophenylboronic acid (purity >97%) demonstrates similar reactivity in coupling reactions .

Data Analysis & Reproducibility

Q. How can researchers address reproducibility issues in synthesizing this compound across different labs?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, reagent stoichiometry) using a detailed SOP. Share raw spectral data (NMR, HR-MS) and crystallographic CIF files via open-access platforms to align with open-science practices . Cross-validate results with independent labs using blinded samples, as suggested in qualitative research conflict-resolution frameworks .

Q. What statistical methods are suitable for analyzing the bioactivity of this compound derivatives?

- Methodological Answer : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values. Apply ANOVA to compare activity across derivatives (e.g., fluoro vs. chloro analogs). Public datasets for related compounds (e.g., 3-chloro-4-hydroxybenzoic acid ) can serve as benchmarks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.